![molecular formula C21H30N6O4 B2849561 Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2097872-58-5](/img/structure/B2849561.png)
Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate” is a complex organic compound . The compound has a molecular formula of C21H23F6N5O3 and a molecular weight of 507.43 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a triazolopyrimidine, azetidine, and piperidine . The exact 3D structure is not available in the searched resources.Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high number of heavy atoms (35), a high molar refractivity (113.09), and a moderate water solubility . It also has a high lipophilicity, with a consensus Log Po/w of 3.69 .Scientific Research Applications
Energetic Materials
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been used in the synthesis of energetic materials . These materials exhibit excellent insensitivity towards external stimuli and good detonation performance, making them suitable for use as secondary explosives .
Primary Explosives
Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives are very sensitive and exhibit excellent detonation performance . These properties suggest strong possibilities for their applications as primary explosives .
Antibacterial Agents
Triazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains . For example, some compounds exhibited superior antibacterial activities against Staphylococcus aureus and Escherichia coli .
Antimalarial Agents
The [1,2,4]triazolo[1,5-a]pyrimidine core has been used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
HIV TAR RNA Binding
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been investigated for their pharmacological activity caused by binding to HIV TAR RNA .
Ruthenium (II)-Hmtpo Complexes
The [1,2,4]triazolo[1,5-a]pyrimidine core has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
Mechanism of Action
Safety and Hazards
The compound is classified as potentially hazardous, with precautionary statements including P260, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The specific hazards associated with this compound include H302, H315, H319, H335, H373, and H412 .
properties
IUPAC Name |
tert-butyl 4-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-14-9-18(27-19(24-14)22-13-23-27)30-16-11-26(12-16)17(28)10-15-5-7-25(8-6-15)20(29)31-21(2,3)4/h9,13,15-16H,5-8,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQIZJMPSLZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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